8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide)
Overview
Description
8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide) is a chemical compound with the empirical formula C24H29N3O7S3 and a molecular weight of 567.70 g/mol . It is an analog of 8-hydroxy-N,N,N′,N′,N″,N″-hexamethylpyrene-1,3,6-trisulfonamide, commonly used in fluorescence applications . This compound is known for its unique properties, making it suitable for various scientific research applications.
Preparation Methods
The synthesis of 8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide) involves multiple steps. One common synthetic route includes the ethoxylation of pyrene followed by sulfonamide formation. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide) has a wide range of scientific research applications:
Biology: The compound is employed in biological research to study enzyme activities and other biochemical processes.
Industry: The compound is used in the development of fluorescent dyes and markers for industrial applications.
Mechanism of Action
The mechanism of action of 8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide) involves its interaction with specific molecular targets. The compound’s fluorescent properties are utilized in various assays to detect and measure the presence of specific molecules or ions. The pathways involved include excited-state deprotonation and fluorescence resonance energy transfer (FRET), which are critical for its function as a fluorogenic substrate .
Comparison with Similar Compounds
8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide) can be compared with other similar compounds, such as:
8-Hydroxy-N,N,N′,N′,N″,N″-hexamethylpyrene-1,3,6-trisulfonamide: This compound is also used in fluorescence applications but has different functional groups, affecting its properties and applications.
8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt: Another fluorescent compound with distinct properties and uses in scientific research.
The uniqueness of 8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide) lies in its specific functional groups, which provide unique fluorescence characteristics and make it suitable for a wide range of applications.
Properties
IUPAC Name |
8-ethoxy-1-N,1-N,3-N,3-N,6-N,6-N-hexamethylpyrene-1,3,6-trisulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O7S3/c1-8-34-19-13-20(35(28,29)25(2)3)16-11-12-18-22(37(32,33)27(6)7)14-21(36(30,31)26(4)5)17-10-9-15(19)23(16)24(17)18/h9-14H,8H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBMLCMOOSUCTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O7S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401524 | |
Record name | 8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127070-69-3 | |
Record name | 8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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